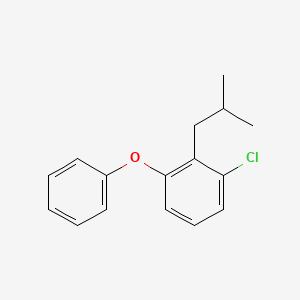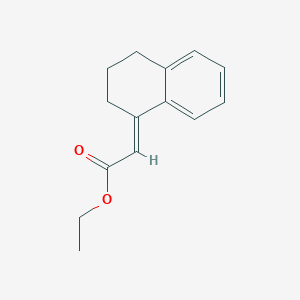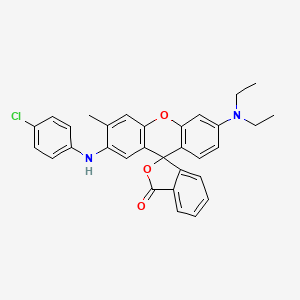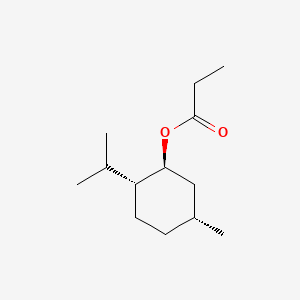
Diethylene glycol dicarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethylene glycol dicarbamate is an organic compound with the molecular formula C6H12N2O5 It is a derivative of diethylene glycol and carbamic acid, characterized by the presence of two carbamate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diethylene glycol dicarbamate can be synthesized through the reaction of diethylene glycol with urea in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 80°C to 120°C. The process involves the formation of an intermediate, which subsequently reacts with urea to form the final product.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as zinc acetate or magnesium oxide can enhance the reaction rate and efficiency. The reaction mixture is usually subjected to purification steps, including distillation and crystallization, to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: Diethylene glycol dicarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and acidic or basic conditions, it can hydrolyze to form diethylene glycol and carbamic acid.
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxides and carbon dioxide.
Substitution: The carbamate groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic catalysts, water, temperatures around 50°C to 100°C.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols, mild temperatures, and solvents like ethanol or methanol.
Major Products Formed:
Hydrolysis: Diethylene glycol and carbamic acid.
Oxidation: Oxides of nitrogen and carbon dioxide.
Substitution: Various carbamate derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Diethylene glycol dicarbamate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polyurethanes and other polymers, providing flexibility and durability to the materials.
Biology: It serves as a cross-linking agent in the preparation of hydrogels and other biomaterials.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its biocompatibility and ability to form stable complexes with various drugs.
Industry: It is employed in the production of coatings, adhesives, and sealants, offering improved mechanical properties and resistance to environmental factors.
Mécanisme D'action
The mechanism of action of diethylene glycol dicarbamate involves its ability to form stable complexes with various molecules through hydrogen bonding and van der Waals interactions. In biological systems, it can interact with proteins and enzymes, potentially altering their activity and stability. The compound’s ability to cross-link polymers is attributed to the reactivity of its carbamate groups, which can form covalent bonds with other functional groups.
Similar Compounds:
- Ethylene glycol dicarbamate
- Triethylene glycol dicarbamate
- Propylene glycol dicarbamate
Comparison: this compound is unique due to its specific molecular structure, which provides a balance between flexibility and reactivity. Compared to ethylene glycol dicarbamate, it offers better solubility and lower toxicity. Triethylene glycol dicarbamate, on the other hand, has higher molecular weight and viscosity, making it suitable for different applications. Propylene glycol dicarbamate has similar properties but differs in its reactivity and compatibility with various substrates.
Propriétés
| 5952-26-1 | |
Formule moléculaire |
C6H12N2O5 |
Poids moléculaire |
192.17 g/mol |
Nom IUPAC |
2-(2-carbamoyloxyethoxy)ethyl carbamate |
InChI |
InChI=1S/C6H12N2O5/c7-5(9)12-3-1-11-2-4-13-6(8)10/h1-4H2,(H2,7,9)(H2,8,10) |
Clé InChI |
CADMHCMDZLBQLA-UHFFFAOYSA-N |
SMILES canonique |
C(COC(=O)N)OCCOC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![dipotassium;benzo[a]pyrene-7,8-dicarboxylate](/img/no-structure.png)


![1,3-Propanediamine, N-[3-(pentadecyloxy)propyl]-](/img/structure/B13765597.png)



